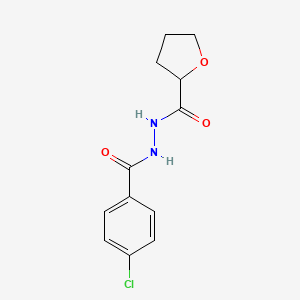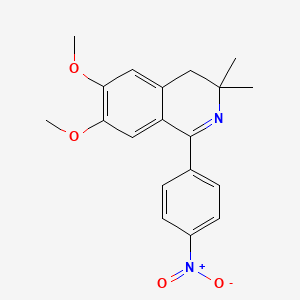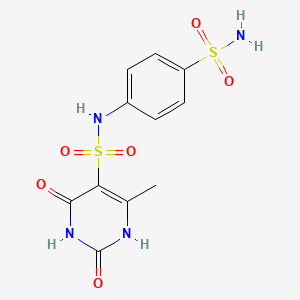![molecular formula C28H28N4O B4969788 (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one](/img/structure/B4969788.png)
(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one is a complex organic compound with a unique structure that includes a pyrrolidin-2-one core, a benzyl group, and a pyrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Final Coupling: The final step involves coupling the pyrazolyl and benzyl groups to the pyrrolidin-2-one core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrazolyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Benzyl chloride with a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and pyrazolyl groups may facilitate binding to these targets, while the pyrrolidin-2-one core may modulate the compound’s overall activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Pyrazole: A basic structure that forms part of the compound.
Pyrrolidin-2-one: The core structure of the compound.
Uniqueness
What sets (5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one apart is its combination of these functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
(5S)-5-[[benzyl-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]amino]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O/c33-27-16-15-26(30-27)20-32(18-21-7-3-1-4-8-21)19-25-17-29-31-28(25)24-13-11-23(12-14-24)22-9-5-2-6-10-22/h1-14,17,26H,15-16,18-20H2,(H,29,31)(H,30,33)/t26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUZAQIKLQMNST-SANMLTNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CN(CC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1CN(CC2=CC=CC=C2)CC3=C(NN=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Bromophenyl)-5-(4-ethoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-[[Benzyl(methyl)amino]methyl]-4,6-diiodophenol](/img/structure/B4969724.png)
![2-[4-(3,5-Diphenyl-3,4-dihydropyrazol-2-yl)-6-methylpyrimidin-2-yl]phenol](/img/structure/B4969728.png)
![9-[2-(2-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B4969730.png)

![Methyl 4-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propanoylamino]benzoate](/img/structure/B4969740.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)



![2-amino-4-[4-(2-chloro-4-nitrophenoxy)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B4969772.png)
![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)

